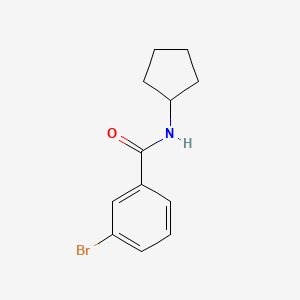![molecular formula C12H16N2S B1271781 (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine CAS No. 522606-42-4](/img/structure/B1271781.png)
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine
Übersicht
Beschreibung
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the phenethyl-amine moiety further enhances its potential for pharmacological applications.
Wirkmechanismus
Target of Action
The primary targets of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine, also known as N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, are nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide (NO), a reactive nitrogen species that plays a crucial role in various physiological and pathological processes .
Mode of Action
This compound acts as an inhibitor of NOS, thereby reducing the production of NO . By inhibiting NOS, the compound can prevent the up-regulation of inducible nitric oxide synthase (iNOS) that is typically triggered by external stimuli such as ionizing radiation (IR) .
Biochemical Pathways
The inhibition of NOS affects the nitric oxide pathway. Under normal conditions, NO produced by NOS can react with other molecules, leading to the formation of reactive nitrogen and oxygen species (RNS and ROS). These reactive species can cause damage to biological molecules and affect their physiological functions . By inhibiting NOS, the compound reduces the production of NO and subsequently decreases the levels of RNS and ROS .
Pharmacokinetics
It’s known that the compound exhibits stability in various solvents . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of NOS by this compound has been shown to have protective effects against radiation-induced hematopoietic and intestinal injury in mice . This is achieved by accelerating the recovery of the hematopoietic system, decreasing oxidative and nitrosative stress by enhancing the antioxidant defense system, reducing NO and peroxynitrite (ONOO−) content, and mitigating radiation-induced DNA damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits different stability in aqueous and physiological saline solutions compared to alcohol solutions . . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent used and the presence of potential carriers.
Biochemische Analyse
Biochemical Properties
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alpha2-adrenergic receptors, which are involved in the regulation of neurotransmitter release . The nature of these interactions often involves binding to the active sites of these enzymes or receptors, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hemopoietic organs in response to radiation, indicating its potential role in radioprotection . Additionally, it can alter motor activity, blood pressure, and other physiological parameters in various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, such as alpha2-adrenergic receptors, leading to changes in neurotransmitter release . Furthermore, it may inhibit or activate enzymes involved in critical biochemical pathways, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability varies depending on the solvent used, with better stability observed in alcohol solutions compared to aqueous or physiological saline solutions . Long-term effects on cellular function have also been noted, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as radioprotection or modulation of neurotransmitter release . At higher doses, toxic or adverse effects can occur, including changes in motor activity, blood pressure, and other physiological parameters . Threshold effects and dose-response relationships are critical considerations in these studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it has been observed that the presence of certain ions, such as salicylate, can affect its distribution and excretion rates in vivo .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its interaction with hydroxyapatite nanoparticles suggests potential localization in bone tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenethyl-amine with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenethyl-amine moiety or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential analgesic, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Thiazine Derivatives: Various thiazine derivatives with different substituents exhibit a range of biological activities, including antibacterial and anticancer properties.
Uniqueness: (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine is unique due to the presence of the phenethyl-amine moiety, which enhances its pharmacological potential. This structural feature allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-9-14-12-13-8-4-10-15-12/h1-3,5-6H,4,7-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNQRBHURSBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211082 | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522606-42-4 | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522606-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)



![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)






